

Spectroscopic Profile of 3-Ethyl-2-methyl-1-pentene: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethyl-2-methyl-1-pentene

Cat. No.: B012184

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This guide provides a comprehensive overview of the spectroscopic data for **3-ethyl-2-methyl-1-pentene**, tailored for researchers, scientists, and professionals in drug development. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a deeper understanding of the molecule's structural characteristics.

Data Presentation

The following tables summarize the key spectroscopic data for **3-ethyl-2-methyl-1-pentene**.

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.7	m	2H	=CH ₂
~1.9	m	1H	-CH-
~1.7	s	3H	=C-CH ₃
~1.4	m	4H	-CH ₂ -CH ₃
~0.9	t	6H	-CH ₂ -CH ₃

Note: Predicted values based on typical chemical shift ranges. For recorded spectrum, refer to SpectraBase.^[1]

¹³C NMR Data

Chemical Shift (δ) ppm	Carbon Type
152.4	C1 (=CH ₂)
107.5	C2 (=C<)
50.1	C3 (-CH-)
26.0	C4 (-CH ₂ -)
12.0	C5 (-CH ₃)
21.3	C2-CH ₃
26.0	C3-CH ₂ -
12.0	C3-CH ₂ -CH ₃

Source: P.A. Couperus, A.D. Clague, J.P. Van Dongen, Org. Magn. Resonance 8, 426 (1976).
[2]

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080	Medium	=C-H stretch
2965, 2875	Strong	C-H stretch (sp ³)
1645	Medium	C=C stretch
1460	Medium	C-H bend (CH ₂ , CH ₃)
885	Strong	=C-H bend (out-of-plane)

Source: NIST/EPA Gas-Phase Infrared Database.[3]

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Proposed Fragment
112	15	$[M]^+$ (Molecular Ion)
97	20	$[M - CH_3]^+$
83	100	$[M - C_2H_5]^+$ (Base Peak)
69	45	$[M - C_3H_7]^+$
55	85	$[C_4H_7]^+$
41	60	$[C_3H_5]^+$

Source: NIST Mass Spectrometry Data Center.[4]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3-ethyl-2-methyl-1-pentene** is prepared in a deuterated solvent, typically chloroform-d ($CDCl_3$), and transferred to a 5 mm NMR tube. 1H and ^{13}C NMR spectra are recorded on a spectrometer, such as a Varian A-60 or a Bruker Tensor 27 FT-IR.[1][5] For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a neat liquid sample, a thin film is prepared by placing a drop of **3-ethyl-2-methyl-1-pentene** between two salt plates (e.g., NaCl or KBr). The plates are then mounted in the spectrometer. Alternatively, for a gas-phase spectrum, the sample is introduced into a gas cell. The spectrum is recorded using an FTIR spectrometer.[5]

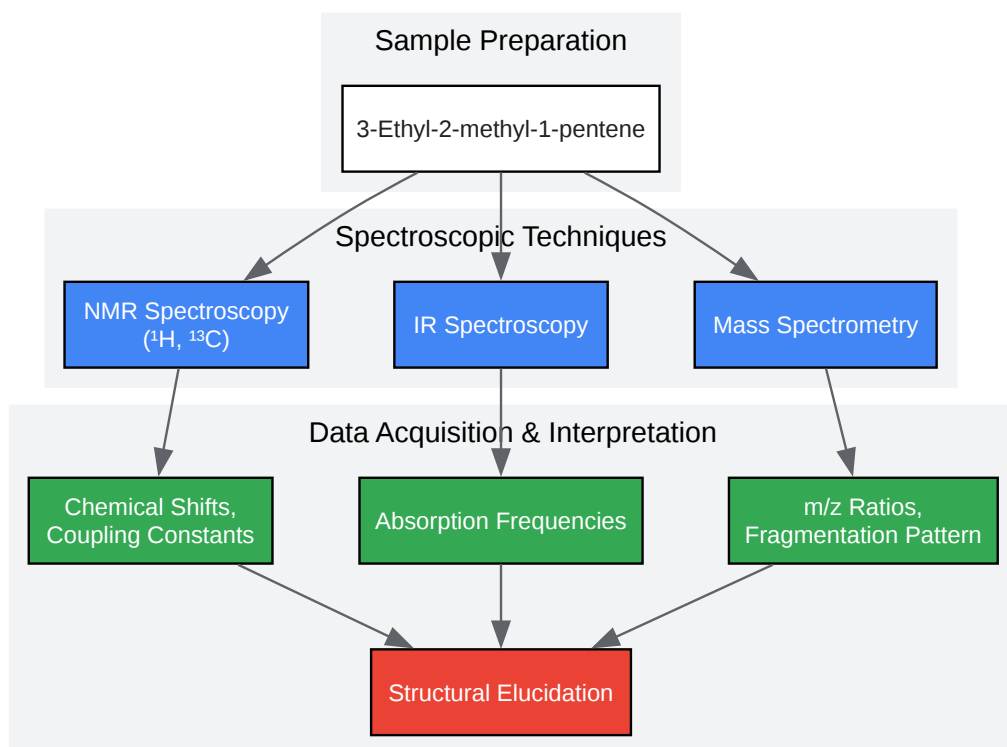
Mass Spectrometry (MS)

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The volatile sample is injected into the GC, where it is separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, fragmented, and the resulting ions are separated based on their mass-to-charge ratio.

Mandatory Visualization

Spectroscopic Analysis Workflow

Figure 1. General Workflow for Spectroscopic Analysis

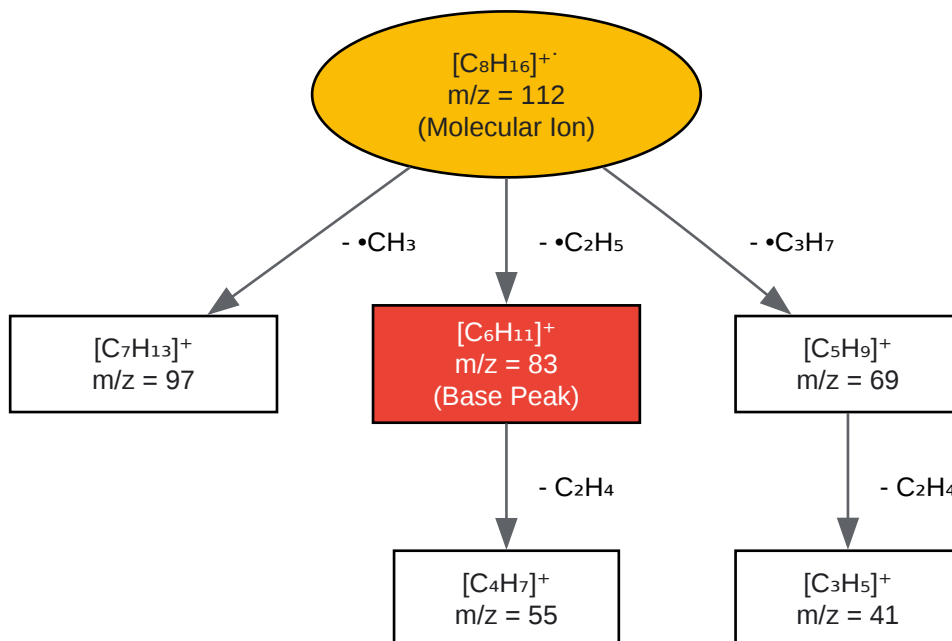


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Figure 1. General Workflow for Spectroscopic Analysis

Mass Spectrometry Fragmentation of 3-Ethyl-2-methyl-1-pentene

Figure 2. Proposed Mass Spectrometry Fragmentation Pathway



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